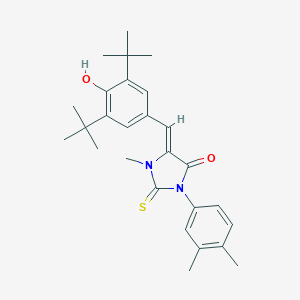
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide, also known as THN-PC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the dopamine system. N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to bind to dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide may increase the availability of dopamine in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to reduce locomotor activity, increase food intake, and decrease body temperature. These effects are believed to be related to the modulation of dopamine and other neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential as a scaffold for the development of new drugs with improved pharmacological properties. However, one limitation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide is its limited solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the study of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide. One direction is the development of new drugs based on the N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide scaffold, which may have improved pharmacological properties and fewer side effects than existing drugs. Another direction is the study of the mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide, which may lead to a better understanding of the neurotransmitter systems involved in anxiety and depression. Finally, the study of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide in human clinical trials may provide valuable insights into its potential as a new treatment for neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide involves a multistep process that includes the reaction of 1,2,3,4-tetrahydronaphthalene with phenothiazine-10-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. In pharmacology, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential as a dopamine D2 receptor antagonist, which can be used to treat various neuropsychiatric disorders. In medicinal chemistry, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
Formule moléculaire |
C23H20N2OS |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c26-23(24-18-11-7-9-16-8-1-2-10-17(16)18)25-19-12-3-5-14-21(19)27-22-15-6-4-13-20(22)25/h3-7,9,11-15H,1-2,8,10H2,(H,24,26) |
Clé InChI |
MMSFEGSUGUNUET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B297260.png)
![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B297262.png)
![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)
![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)